molecular formula C31H38N2O5 B1191545 17beta-HSD12 Activator A1

17beta-HSD12 Activator A1

Cat. No.: B1191545
M. Wt: 518.65
InChI Key: PTAXFNMKCSMTPR-CVSMMKDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-HSD12 Activator A1 is a first-in-class, small-molecule enzymatic activator identified for any 17β-hydroxysteroid dehydrogenase (17β-HSD). This compound represents a valuable research tool for investigating the function of the relatively understudied enzyme 17β-HSD12 . In research settings, this activator has been shown to stimulate the conversion of estrone (E1) to the more potent estrogen, estradiol (E2), by 17β-HSD12. This activity, characterized in both homogenized and intact stably transfected HEK-293 cells, as well as in T47D breast cancer cells, can lead to an up to 3-fold increase in enzyme activity . The core research value of this compound lies in its ability to directly modulate enzyme function, providing a means to probe the physiological and pathophysiological roles of 17β-HSD12 in estrogen biosynthesis and metabolism. As a member of the 17β-HSD family, 17β-HSD12 is classified as a reductive enzyme, utilizing NADPH as a cofactor to activate less potent steroid precursors . This activator is essential for studies aiming to understand the enzyme's potential role in hormone-dependent conditions and to validate it as a therapeutic target. The structure-activity relationships observed with this compound may also help in the identification of a previously unsuspected endogenous activation mechanism for 17β-HSD12 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C31H38N2O5

Molecular Weight

518.65

IUPAC Name

3-((6bS,8aS,8bR,12S,12aS,13aS,13bR)-11-Butyl-4,12a-dihydroxy-8a-methyl-10-oxo-1,2,6b,7,8,8a,8b,10,11,12,12a,13,13a,13b-tetradecahydronaphtho[2',1':4,5]indeno[2,1-e][1,3]oxazin-12-yl)benzamide

InChI

InChI=1S/C31H38N2O5/c1-3-4-14-33-26(19-6-5-7-20(15-19)27(32)35)31(37)17-25-24-10-8-18-16-21(34)9-11-22(18)23(24)12-13-30(25,2)28(31)38-29(33)36/h5-7,9,11,15-16,23-26,28,34,37H,3-4,8,10,12-14,17H2,1-2H3,(H2,32,35)/t23-,24-,25+,26+,28-,30+,31+/m1/s1

InChI Key

PTAXFNMKCSMTPR-CVSMMKDLSA-N

SMILES

O=C(N)C1=CC=CC([C@@H]2N(CCCC)C(O[C@@]3([H])[C@]2(O)C[C@@]4([H])[C@@](CCC5=C6C=CC(O)=C5)([H])[C@]6([H])CC[C@@]43C)=O)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

17beta HSD12 Activator A1;  17beta HSD-12 Activator A1;  17beta-HSD12 Activator A-1;  17beta-HSD12 Activator A1

Origin of Product

United States

Molecular and Structural Biology of 17β Hsd12

Gene Structure and Expression Patterns of 17β-HSD12

Genomic Organization and Exonic Features

The gene encoding 17β-hydroxysteroid dehydrogenase type 12 (17β-HSD12), officially known as HSD17B12, is located on chromosome 11p11.2 in humans. The genomic structure of HSD17B12 is characterized by its organization into 11 exons, a feature it shares with HSD17B3, another member of the 17β-hydroxysteroid dehydrogenase family. nih.gov Notably, the majority of the exons in both genes are of identical size, suggesting a close evolutionary relationship. nih.gov

The transcriptional regulation of the HSD17B12 gene is influenced by sterol regulatory element-binding proteins (SREBPs). A putative sterol regulatory element (SRE) has been identified in the 5'-flanking region of the HSD17B12 gene. nih.gov Studies have demonstrated that the transcriptional activity of this SRE sequence is dependent on the activation of SREBP-1 in human hepatocellular carcinoma (HepG2) and breast cancer (SK-BR-3) cell lines. nih.gov This indicates that SREBP-1 is a key transcriptional regulator of human 17β-HSD12. nih.govnih.gov

Tissue-Specific and Developmental Expression Profiles

The expression of 17β-HSD12 is widespread across various human tissues, with particularly high levels observed in tissues central to steroid hormone production and lipid metabolism.

Quantitative real-time PCR has revealed that the mRNA of 17β-HSD12 is most highly expressed in the ovary and mammary gland. nih.govsinobiological.com In the cynomolgus monkey, strong expression of 17β-HSD12 mRNA has been observed in the epithelial and stromal cells of the mammary gland. nih.gov Within the ovary, the enzyme is detected in granulosa cells of developing follicles, including primary, preantral, and antral follicles. nih.gov Immunohistochemical studies in both human and mouse ovaries have localized the HSD17B12 enzyme to the cytoplasm of various cell types, including theca interna, corpus luteum, granulosa cells, oocytes, and the surface epithelium. researchgate.net This widespread expression within the ovary suggests a significant role for the enzyme in ovarian function. researchgate.net

Consistent with its dual role in steroid and lipid metabolism, 17β-HSD12 is expressed in tissues that are key sites of lipid processing. High expression levels have been reported in the liver, kidneys, and skeletal muscle. researchgate.net In mice, Hsd17b12 is expressed in the liver, brown adipose tissue (BAT), and gonadal fat. physiology.orgphysiology.org The expression of HSD17B12 in these tissues is in line with its function as a 3-ketoacyl-CoA reductase involved in the elongation of very long-chain fatty acids. sinobiological.comphysiology.org

Enzymatic Properties and Substrate Specificity of 17β-HSD12

17β-HSD12 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. sinobiological.com In humans, the enzyme selectively and efficiently catalyzes the conversion of estrone (B1671321) (E1) to the more potent estrogen, estradiol (B170435) (E2). nih.govnih.gov This positions 17β-HSD12 as a key enzyme in estrogen formation, particularly in women. nih.gov The substrate specificity of human 17β-HSD12 is thought to be influenced by the presence of a bulky amino acid, phenylalanine at position 234 (F234), which is believed to block the entrance of androstenedione (B190577), thereby favoring the binding of estrone. nih.gov

In addition to its role in steroid metabolism, 17β-HSD12 also functions as a 3-ketoacyl-CoA reductase, catalyzing the second of four reactions in the long-chain fatty acids elongation cycle. sinobiological.comgenecards.org This enzymatic activity involves the reduction of 3-ketoacyl-CoA to 3-hydroxyacyl-CoA. sinobiological.comgenecards.org

While human 17β-HSD12 is specific for estrogenic substrates, the enzyme in cynomolgus monkeys also selectively catalyzes the transformation of estrone into estradiol. nih.gov Detailed kinetic experiments on 17β-hydroxysteroid dehydrogenase activity in breast cancer tissues have identified two classes of enzyme activity: a high-affinity form and a low-affinity form. nih.gov In the majority of tumors studied, the high-affinity form was present with a median Michaelis constant (Km) of 0.62 microM and a maximum velocity (Vmax) of 82 nmol/g protein/h for the conversion of estradiol to estrone. nih.gov

Tissue Expression of 17β-HSD12
Steroidogenic Tissues Lipid Metabolism-Related Tissues
OvaryLiver
Mammary GlandKidney
Muscle
Adipose Tissue
Substrate Specificity of 17β-HSD12
Human Mouse
Estrone to EstradiolEstrone to Estradiol
Also metabolizes androgens

Reductive Catalysis of 17-Ketosteroids (Estrone to Estradiol)

17β-hydroxysteroid dehydrogenase type 12 (17β-HSD12) is a crucial enzyme in estrogen biosynthesis, primarily catalyzing the conversion of the less potent estrogen, estrone (E1), into the highly potent estradiol (E2). oup.comresearchgate.netnih.gov This reductive reaction is a key step in the local production of active estrogens in various tissues. The enzyme was first identified based on its sequence similarity to 17β-HSD type 3 (17β-HSD3), an enzyme responsible for testosterone (B1683101) synthesis. oup.comresearchgate.netnih.gov However, functional studies using human embryonic kidney-293 (HEK-293) cells stably expressing 17β-HSD12 revealed that it selectively and efficiently catalyzes the transformation of estrone into estradiol, establishing its role in estrogen formation. oup.comresearchgate.netnih.gov

In humans, 17β-HSD12 is considered a major estrogenic 17β-HSD, particularly in the ovary, which is the primary source of estrogens before menopause. oup.comresearchgate.netnih.gov Messenger RNA (mRNA) quantification has shown high expression levels of 17β-HSD12 in the human ovary and mammary gland. oup.comresearchgate.netnih.gov This localized expression underscores its importance in tissues where estrogenic action is prominent. The catalytic activity of 17β-HSD12 is not limited to dedicated endocrine organs; for instance, non-small-cell lung cancer cells have been shown to express 17β-HSD1 and are capable of converting estrone to estradiol, suggesting a potential role for local estrogen production in the pathology of certain cancers. nih.gov The conversion of estrone to estradiol is a critical factor in understanding the biological activity of estrogens, as the potency of E2 is significantly higher than that of E1. nih.gov

The catalytic direction of 17β-HSD enzymes is pivotal in determining the local balance of active and inactive steroids. droracle.ainih.gov While some isoforms, like 17β-HSD type 2, primarily oxidize estradiol back to estrone, 17β-HSD12's main function in humans is reductive, thereby increasing the local concentration of the more potent estradiol. oup.comresearchgate.netnih.gov

Role in Very-Long-Chain Fatty Acid (VLCFA) Elongation (3-Ketoacyl-CoA Reductase Activity)

Beyond its role in steroid metabolism, 17β-HSD12 is a bifunctional enzyme that also plays an essential part in the elongation of very-long-chain fatty acids (VLCFAs). inrs.canih.govnih.govuniprot.orguniprot.org This process occurs in the endoplasmic reticulum and involves a four-step cycle to add two-carbon units to a growing fatty acid chain. inrs.canih.gov 17β-HSD12 catalyzes the second step in this cycle, acting as a 3-ketoacyl-CoA reductase. nih.govuniprot.orguniprot.org In this capacity, it reduces 3-ketoacyl-CoA to 3-hydroxyacyl-CoA. uniprot.orguniprot.org

This enzymatic activity is crucial for the synthesis of VLCFAs, which are fatty acids with 18 or more carbon atoms. inrs.ca These molecules are vital components of cellular membranes and precursors for signaling molecules. nih.gov The involvement of 17β-HSD12 in VLCFA synthesis has been linked to various physiological and pathological processes. For example, its metabolic capacity in producing VLCFAs is implicated in the replication of viruses like Hepatitis C, Dengue, and Zika. inrs.caresearchgate.net Depletion of 17β-HSD12 leads to alterations in lipid species containing VLCFAs and a reduction in lipid droplets, which are crucial for viral assembly. inrs.caresearchgate.net Furthermore, silencing of 17β-HSD12 has been shown to affect the proliferation and migration of breast cancer cells, highlighting the significance of LCFA biosynthesis in cancer cell physiology. nih.govnih.gov

Cofactor Dependence and Kinetic Characteristics

As a member of the short-chain dehydrogenase/reductase (SDR) superfamily, the catalytic activity of 17β-HSD12 is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) (NAD(P)H/NAD(P)+) as a cofactor. nih.gov For its reductive activities, both in steroidogenesis and fatty acid elongation, 17β-HSD12 utilizes NADPH as the electron donor. uniprot.orgreactome.org In the context of VLCFA elongation, it catalyzes the reduction of 3-oxooctadecanoyl-CoA to 3-hydroxyoctadecanoyl-CoA in the presence of NADPH. reactome.org

The kinetic characteristics of 17β-HSD enzymes are influenced by the intracellular ratio of NAD(P)H to NAD(P)+, which can dictate the direction of the catalyzed reaction (reductive or oxidative). nih.gov For enzymes like 17β-HSD type 1, which also converts estrone to estradiol, there is a much higher specificity for NADPH over NADH, which favors the reductive pathway. nih.gov While specific kinetic parameters for 17β-HSD12 are not extensively detailed in the provided search results, its function as a reductase in two distinct metabolic pathways points to a preference for NADPH. The kinetic evaluation of related SDR enzymes often follows mechanisms like the Theorell-Chance reaction mechanism, which describes an ordered binding sequence of cofactor and substrate. nih.gov

Species-Specific Differences in Substrate Preference (e.g., human vs. mouse)

There are notable species-specific differences in the substrate preference of 17β-HSD12. While the human and monkey enzymes are highly specific for estrogenic substrates, catalyzing the conversion of estrone to estradiol, the mouse homolog exhibits a broader substrate specificity. nih.govbioscientifica.com Mouse 17β-HSD12 can catalyze the transformation of not only estrone to estradiol but also androgens such as 4-androstenedione to testosterone, dehydroepiandrosterone (B1670201) (DHEA) to 5-androstene-3β,17β-diol, and androsterone (B159326) to 5α-androstane-3α,17β-diol. nih.govbioscientifica.com

This difference in substrate specificity appears to be linked to the evolutionary divergence in steroid hormone production between primates and rodents. nih.govbioscientifica.com In primates, a significant portion of steroid hormones are produced in peripheral tissues from adrenal precursors, whereas in mice, androgens and estrogens are almost exclusively synthesized in the gonads. nih.govbioscientifica.com The broader substrate capacity of mouse 17β-HSD12 may reflect these different physiological needs. The molecular basis for this difference has been attributed to a single amino acid residue, which is discussed in more detail in section 2.3.2. nih.govbioscientifica.com

Structural Insights into 17β-HSD12 Activity

Homology and Comparative Structural Analysis with Related HSDs (e.g., 17β-HSD3)

17β-HSD12 shares significant structural homology with 17β-HSD3. oup.comresearchgate.netnih.gov Both enzymes are encoded by large genes with a similar structure, spanning 11 exons of mostly identical sizes. oup.comresearchgate.netnih.gov This structural similarity at the gene level translates to homology at the protein level, which was the basis for the initial identification of 17β-HSD12. oup.comresearchgate.netnih.gov Despite their homology, these two enzymes have distinct physiological roles: 17β-HSD12 is primarily involved in estrogen formation, while 17β-HSD3 is the key enzyme for testosterone synthesis in the testes. oup.comresearchgate.netnih.govnih.govmedlineplus.govwikipedia.org

Critical Amino Acid Residues Governing Substrate Selectivity

The substrate selectivity of 17β-HSD12 is governed by specific amino acid residues within its active site. A key residue that dictates the difference in substrate preference between human and mouse 17β-HSD12, as well as between 17β-HSD12 and 17β-HSD3, is located at position 234 in the human enzyme. oup.comresearchgate.netnih.govnih.govbioscientifica.com

In human 17β-HSD12, this position is occupied by a bulky phenylalanine (F234) residue. oup.comresearchgate.netnih.govnih.govbioscientifica.com This large amino acid creates steric hindrance that is thought to block the entrance of larger C19-steroids like androstenedione into the active site, thereby conferring specificity for smaller C18-steroid substrates like estrone. oup.comresearchgate.netnih.govnih.govbioscientifica.com In contrast, the corresponding residue in mouse 17β-HSD12 is a smaller leucine (B10760876) (L234). nih.govbioscientifica.com This smaller residue allows for the accommodation of androgens in the active site, explaining the broader substrate specificity of the mouse enzyme. nih.govbioscientifica.com Site-directed mutagenesis studies have confirmed this hypothesis; when Leu234 in the mouse enzyme was substituted with phenylalanine, its ability to metabolize androgens was significantly reduced. nih.govbioscientifica.com

This principle of steric hindrance by key residues also explains the androgen specificity of 17β-HSD3. In 17β-HSD3, the amino acid corresponding to F234 in 17β-HSD12 is an even smaller alanine (B10760859) residue, which readily permits the binding of androstenedione. bioscientifica.com These findings highlight how subtle changes in the amino acid sequence can have profound effects on the enzymatic function and substrate selectivity within the 17β-HSD family.

Mechanism of Action of 17β Hsd12 Activator A1 Steroid Derivative Activator

Elucidation of Activation Modality

The precise mechanism by which 17β-HSD12 Activator A1 enhances the enzyme's activity is a subject of ongoing research. Current hypotheses center on allosteric modulation and direct interactions with the enzyme.

Allosteric Modulation Hypotheses

Allosteric modulation refers to the regulation of an enzyme by the binding of a molecule at a site other than the enzyme's active site. nih.govfrontiersin.org This binding event induces a conformational change in the enzyme, which can either enhance or inhibit its activity. In the context of 17β-HSD12 Activator A1, it is proposed that the activator binds to an allosteric site on the 17β-HSD12 enzyme. This interaction is thought to trigger a conformational shift that makes the active site more accessible or more efficient at binding its substrate, estrone (B1671321). gla.ac.ukbac-lac.gc.ca This "allosteric switch" mechanism is a common mode of regulation for many enzymes and receptors in the body. nih.govgla.ac.ukbac-lac.gc.ca

Direct Enzyme-Activator Interactions

Research indicates that the activation of 17β-HSD12 by Activator A1 is a result of direct interaction with the enzyme. nih.gov Studies using both intact and homogenized stably transfected HEK-293 cells, as well as T47D breast cancer cells, have demonstrated this stimulatory effect. nih.gov The observation that activation occurs in cell-free systems (homogenized cells) suggests that the mechanism is not reliant on indirect cellular signaling pathways but rather on a direct physical association between the activator and the enzyme. nih.gov

Structure-activity relationship studies have revealed that the activating properties of this class of compounds are intricately linked to the chemical nature of the substituent on the nih.govbioscientifica.comoxazinan-2-one ring of an estradiol (B170435) derivative. nih.gov This specificity suggests that the interaction is not due to general physical properties of the molecule but involves specific structural recognition elements, further supporting the hypothesis of a direct and specific binding event. vulcanchem.com

Impact on 17β-HSD12 Catalytic Efficiency

The activation of 17β-HSD12 by Activator A1 manifests as a significant increase in the enzyme's catalytic efficiency. This is primarily observed through its effects on substrate conversion rates and its modulation of key enzyme kinetic parameters.

Effects on Substrate Conversion Rates

The primary function of 17β-HSD12 is to catalyze the conversion of estrone (E1) to the more potent estradiol (E2). nih.govresearchgate.net The presence of 17β-HSD12 Activator A1 has been shown to cause a substantial increase in this conversion rate, with reports of up to a 3-fold enhancement in enzyme activity. nih.gov This stimulation has been consistently observed in various cellular models, including transfected HEK-293 cells and T47D breast cancer cells. nih.gov

The enzyme 17β-HSD12 is also involved in the elongation of very long-chain fatty acids. nih.govsci-hub.se While Activator A1 has been proposed as a tool to investigate this aspect of the enzyme's function, direct evidence of its effects on the fatty acid elongation pathway is still emerging. vulcanchem.com

The following table summarizes the observed effects on substrate conversion:

Cell LineSubstrateProductEffect of Activator A1Reference
HEK-293 (transfected)Estrone (E1)Estradiol (E2)Up to 3-fold increase in conversion nih.gov
T47D Breast Cancer CellsEstrone (E1)Estradiol (E2)Stimulation of conversion observed nih.gov

Modulation of Enzyme Kinetics (e.g., Vmax, Km)

Enzyme kinetics provides a quantitative framework for understanding how activators influence enzyme behavior. The Michaelis-Menten model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). utah.edulibretexts.org

Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org An increase in Vmax in the presence of an activator indicates that the activator enhances the enzyme's catalytic turnover number (kcat), meaning each enzyme molecule can process more substrate molecules per unit of time.

Km is the substrate concentration at which the reaction rate is half of Vmax. libretexts.org It is often used as a measure of the enzyme's affinity for its substrate. A lower Km generally indicates a higher affinity.

While specific kinetic data for 17β-HSD12 in the presence of Activator A1 is not extensively detailed in the provided search results, the observed increase in substrate conversion strongly suggests a modulation of these parameters. nih.gov An allosteric activator can increase Vmax, decrease Km, or affect both. The precise changes in Vmax and Km for 17β-HSD12 upon binding of Activator A1 would require dedicated enzyme kinetic studies. core.ac.ukplos.orgijonest.net

For context, the Km value for 17β-HSD type 1, another enzyme that converts estrone to estradiol, has been reported to be in the range of 0.036 to 0.01 µM for the purified protein, though this can be higher in a cellular environment. plos.org The kinetic parameters for 17β-HSD12 are expected to be distinct and would be crucial for a complete understanding of the activator's mechanism.

Structure Activity Relationships Sar and Rational Design of 17β Hsd12 Activators

Key Structural Determinants for 17β-HSD12 Activation

The foundational work in the field has identified a specific estradiol (B170435) derivative, termed 17beta-HSD12 Activator A1, as the first-in-class activator of this enzyme. nih.govresearchgate.net This molecule serves as the primary template for understanding the key structural features that govern the activation of 17β-HSD12.

The discovery of this compound was a fortuitous finding, revealing that a steroid derivative could produce up to a three-fold increase in the enzymatic activity of 17β-HSD12. nih.govresearchgate.net This activation was observed in both intact and homogenized transfected HEK-293 cells, as well as in T47D breast cancer cells. nih.govresearchgate.net The core structure of this activator is an estradiol scaffold with a fused nih.govnih.govoxazinan-2-one ring at the 16β and 17β positions. nih.gov

Subsequent investigation has indicated that the nature of the substituent on the nitrogen atom of the nih.govnih.govoxazinan-2-one ring is a critical determinant of the activating capacity. nih.govnih.gov While a comprehensive SAR study with a wide range of substituents is not yet available in the public domain, the initial findings underscore the importance of this specific heterocyclic ring system and its substitution pattern in conferring the activating properties to the steroidal backbone. The presence of this moiety appears to be essential for the observed enhancement of estrone (B1671321) to estradiol conversion by 17β-HSD12. nih.gov

Below is a data table of the initially reported 17β-HSD12 activator and its observed activity.

Compound NameCore ScaffoldKey MoietyObserved Activity
This compoundEstradiol nih.govnih.govoxazinan-2-one ringUp to 3-fold increase in 17β-HSD12 activity

The stereochemistry of the steroidal nucleus and the fused ring system is crucial for the biological activity of 17β-HSD12 activators. The synthesis of the first active compound involved a stereoselective reduction of a steroidal-conjugated ketone to yield the 17β-hydroxy derivative. nih.gov This specific stereoisomer was then used to construct the fused nih.govnih.govoxazinan-2-one ring. nih.gov

The precise spatial arrangement of the atoms in the steroidal scaffold and the orientation of the substituents are known to be critical for interactions with steroid-metabolizing enzymes. While comparative studies with other stereoisomers of this compound have not been reported, it is highly probable that the observed activation is stereospecific. The placement of the substituent on the nitrogen of the oxazinan-2-one ring is also a key factor, as this region of the molecule is likely to be involved in specific interactions within a putative allosteric or regulatory site on the 17β-HSD12 enzyme.

Computational Approaches in Activator Design

While the field of 17β-HSD12 activators is still in its early stages, computational methods offer a promising avenue for accelerating the discovery and optimization of new chemical entities.

A significant step towards the rational design of 17β-HSD12 modulators was the development of a tridimensional structure model of the enzyme. nih.govsemanticscholar.org This model was created using the coordinates of 17β-HSD type 1 as a template to understand the structural basis for substrate specificity. nih.govsemanticscholar.org Such models are invaluable tools for in silico studies, including molecular docking.

Molecular docking simulations could be employed to predict the binding mode of this compound to the enzyme. These studies could help identify potential allosteric binding sites, distinct from the active site where estrone binds. Understanding the key amino acid residues that interact with the activator would provide a roadmap for designing new molecules with improved affinity and efficacy. To date, however, the majority of published docking and molecular dynamics simulation studies on 17β-HSD enzymes have focused on inhibitors rather than activators. nih.govnih.gov

Both ligand-based and structure-based design strategies can be leveraged for the development of novel 17β-HSD12 activators.

Ligand-Based Design: In the absence of a crystal structure of 17β-HSD12 with a bound activator, ligand-based methods can be particularly useful. Pharmacophore modeling, for instance, can be used to create a 3D representation of the essential chemical features required for activation, based on the structure of this compound. nih.govnih.govmdpi.comresearchgate.net This pharmacophore model can then be used for virtual screening of large chemical databases to identify novel, structurally diverse compounds that possess these key features and are therefore potential activators. nih.govmdpi.com

Structure-Based Design: With the availability of a 3D model of 17β-HSD12, structure-based design becomes a viable approach. nih.govsemanticscholar.org By identifying a putative binding site for the activator through docking studies, medicinal chemists can design new molecules that are predicted to fit snugly into this pocket and make favorable interactions. This iterative process of design, synthesis, and biological evaluation, guided by computational insights, can lead to the development of more potent and selective activators.

Development of Novel 17β-HSD12 Activator Scaffolds

The initial discovery of a steroidal activator for 17β-HSD12 opens the door to the exploration of other chemical scaffolds. nih.gov While the estradiol backbone provides a rigid and well-defined framework, the development of non-steroidal activators could offer advantages in terms of selectivity, pharmacokinetic properties, and ease of synthesis.

The search for novel scaffolds could be initiated through high-throughput screening of diverse chemical libraries. Alternatively, the pharmacophore models derived from this compound could be used in virtual screening campaigns to identify non-steroidal compounds that mimic the key interactions of the original activator. nih.gov The identification of a completely new class of activators would significantly expand the chemical space for modulating 17β-HSD12 activity and could lead to the development of valuable research tools and potentially new therapeutic agents. Currently, the publicly accessible scientific literature is focused on the initial steroidal scaffold, and reports on the development of novel, non-steroidal 17β-HSD12 activator scaffolds are yet to emerge.

Cellular and Physiological Roles of 17β Hsd12 and Consequences of Its Activation

Role in Steroid Hormone Homeostasis

The intricate balance of steroid hormones is fundamental to numerous physiological functions. 17β-HSD12 plays a significant role in this regulation, particularly at the pre-receptor level, by controlling the availability of potent estrogens.

Regulation of Estradiol (B170435) Levels at the Pre-receptor Level

17β-HSD12 is a key enzyme in the biosynthesis of estradiol, the most potent endogenous estrogen. genecards.org It primarily catalyzes the conversion of the less active estrone (B1671321) (E1) to the highly potent estradiol (E2). genecards.org This enzymatic activity is crucial in various tissues, including the ovaries and breast, for maintaining local estradiol concentrations.

The activation of 17β-HSD12 has been a subject of scientific inquiry, leading to the discovery of synthetic small molecule activators. One such activator, a steroidal derivative, has been shown to significantly enhance the enzymatic activity of 17β-HSD12. nih.gov In studies using HEK-293 cells stably transfected with the 17β-HSD12 gene, this activator, referred to as "Activator 8" in some literature, demonstrated the ability to increase the conversion of estrone to estradiol by up to three-fold. nih.gov This stimulation of estradiol production was also observed in T47D breast cancer cells, highlighting the potential for this activator to modulate estrogen levels in relevant cell types. nih.gov

The discovery of such activators provides a valuable tool for studying the nuanced roles of 17β-HSD12 and suggests a potential for therapeutic intervention in conditions characterized by dysregulated estrogen levels. nih.gov

Interplay with Other 17β-HSD Isoforms in Tissue-Specific Steroidogenesis

The 17β-HSD family comprises multiple isoforms, each with distinct substrate specificities, directional activities (reductive or oxidative), and tissue distribution patterns. nih.govwikipedia.org This diversity allows for precise, tissue-specific regulation of steroid hormone activity. nih.gov 17β-HSD12 is a reductive enzyme, contributing to the pool of active 17β-hydroxysteroids. nih.gov

Its interplay with oxidative isoforms, such as 17β-HSD type 2, which inactivates estradiol by converting it back to estrone, is crucial for maintaining hormonal homeostasis. wikipedia.org The relative expression and activity of these opposing enzymes determine the net local concentration of active estrogens.

Activation of 17β-HSD12 would be expected to shift the local steroid balance towards a more estrogenic state. In tissues where both reductive and oxidative isoforms are present, such as the endometrium, upregulation of 17β-HSD12 activity could potentially override the inactivating effects of other isoforms, leading to increased estradiol levels and enhanced estrogen receptor signaling. The tissue-specific expression of 17β-HSD12, with high levels in the ovary and mammary gland, underscores its importance in reproductive tissues. nih.gov

Involvement in Lipid Metabolism and Fatty Acid Synthesis

Beyond its role in steroidogenesis, 17β-HSD12 is a key player in the elongation of long-chain fatty acids, a process with far-reaching physiological consequences. genecards.org

Contribution to Arachidonic Acid Biosynthesis

17β-HSD12 functions as a 3-ketoacyl-CoA reductase, an essential enzymatic step in the synthesis of long-chain and very-long-chain fatty acids. nih.gov Of particular importance is its role in the biosynthesis of arachidonic acid (AA), a precursor for a variety of signaling molecules. nih.gov Studies involving the knockdown of the 17β-HSD12 gene have demonstrated a subsequent decrease in cellular proliferation that can be rescued by the addition of arachidonic acid, confirming the enzyme's critical role in this pathway. researchgate.net

Activation of 17β-HSD12 would logically lead to an increased production of arachidonic acid. This could have significant effects on cellular processes that are dependent on AA availability, such as membrane fluidity, cell signaling, and the synthesis of downstream bioactive lipids.

Intersections with Prostaglandin (B15479496) Synthesis Pathways

Arachidonic acid is the primary substrate for the synthesis of prostaglandins (B1171923), a class of lipid mediators involved in inflammation, pain, and numerous other physiological processes. nih.govd-nb.infosemanticscholar.org The enzyme cyclooxygenase (COX) converts arachidonic acid into prostaglandin H2, the precursor for all other prostaglandins. nih.gov

Given that activation of 17β-HSD12 is expected to increase the pool of available arachidonic acid, it would consequently fuel the prostaglandin synthesis pathway. nih.gov This is supported by findings that show a correlation between the expression of 17β-HSD12 and COX-2 in certain cancers, suggesting a coordinated role in prostaglandin production. nih.gov Therefore, activating 17β-HSD12 could lead to an upregulation of prostaglandin synthesis, with potential implications for inflammatory responses and other prostaglandin-mediated effects. frontiersin.org

Developmental and Reproductive Biology

The dual functions of 17β-HSD12 in steroidogenesis and lipid metabolism make it a critical enzyme for normal development and reproduction. nih.gov Its expression is observed in various reproductive tissues, including the gonads, and it plays a role in regulating gonadal development and gametogenesis through the modulation of sex steroid levels. nih.gov

Studies in animal models have highlighted the indispensable nature of this enzyme. Targeted deletion of the gene encoding 17β-HSD12 in mice has been shown to be embryonically lethal, indicating its fundamental role in early development. researchgate.net Heterozygous mice, with one functional copy of the gene, exhibit reduced levels of androgens and estrogens. researchgate.net

Essentiality in Mouse Embryogenesis and Organogenesis

Hydroxysteroid (17β) dehydrogenase 12 (17β-HSD12) is a crucial enzyme with multifaceted roles in steroid metabolism and fatty acid synthesis. nih.govresearchgate.net Research utilizing mouse models has unequivocally demonstrated its indispensable role during embryonic development. nih.gov Gene knockout studies, where the Hsd17b12 gene is inactivated, have revealed that the absence of this enzyme is lethal to the developing embryo. nih.gov

Further investigation into the cellular mechanisms has shown that the inner cell mass of blastocysts from HSD17B12KO mice has a reduced capacity for proliferation in vitro. nih.gov This suggests that 17β-HSD12 is vital for the fundamental processes of cell division and growth that drive embryonic development. A key biochemical finding in these studies is the significant reduction in arachidonic acid levels in heterozygous HSD17B12 embryonic stem cells. nih.gov This strongly indicates that 17β-HSD12 is involved in the synthesis of arachidonic acid, a critical component for normal neuronal development during embryogenesis. nih.gov

Sox17, a transcription factor, is also essential for the differentiation of numerous cell types during mouse embryogenesis. nih.gov Its expression is first observed in the extraembryonic visceral endoderm at embryonic day 6.0 and later in the endoderm of the mid- to late-gastrula stage embryo, where it is crucial for organ formation. nih.gov

Impact on Female Fertility and Ovarian Function (mouse models)

The significance of 17β-HSD12 extends to female reproductive health, as evidenced by studies on mouse models with reduced expression of this enzyme. While a complete absence of the gene is embryonically lethal, haploinsufficiency (having only one functional copy of the gene) in female mice leads to subfertility, highlighting the enzyme's important role in ovarian function. nih.gov

The 17β-HSD12 enzyme is broadly expressed in both human and mouse ovaries, specifically in the theca interna, corpus luteum, granulosa cells, oocytes, and surface epithelium. nih.gov Its role in these tissues is linked to its dual functions in the conversion of estrone to the more potent estradiol and in the synthesis of arachidonic acid, a precursor for prostaglandins which are key regulators of female reproduction. nih.gov

Female mice with reduced 17β-HSD12 levels (HSD17B12+/-) exhibit several reproductive impairments. They have a significantly increased length of the diestrous phase of their estrous cycle, give birth less frequently, and have smaller litter sizes compared to wild-type females. nih.gov Examination of the ovaries of these subfertile mice revealed several abnormalities, including the presence of meiotic spindle formation in immature follicles, suggesting a defect in meiotic arrest. nih.gov This is further supported by transcriptome analysis showing altered expression of genes related to meiosis. nih.gov Additionally, observations of polyovular follicles (follicles containing more than one oocyte) and oocytes trapped within the corpus luteum point to failures in oogenesis and ovulation, respectively. nih.gov

Emerging Roles in Disease Pathophysiology (Pre-clinical Focus)

Potential Involvement in Hormone-Dependent Neoplasms (e.g., breast carcinoma cell line studies)

The role of 17β-HSD12 in hormone-dependent cancers, particularly breast cancer, is an area of active investigation. While initially thought to be a major driver of estradiol (E2) production in breast tumors, some studies suggest its primary role may be in fatty acid metabolism, which also has implications for cancer progression. nih.govnih.gov

One study demonstrated that while 17β-HSD12 is highly expressed in breast cancer cell lines, another enzyme, 17β-HSD1, is more efficient at converting estrone (E1) to the potent E2, which stimulates the growth of hormone-dependent breast cancer. nih.gov However, other research has linked 17β-HSD12 expression to patient prognosis. nih.gov In a study of 110 cases of invasive ductal carcinoma, 17β-HSD12 immunoreactivity in carcinoma cells was significantly associated with a poor prognosis. nih.gov

Interestingly, in this study, there was no significant correlation between 17β-HSD12 expression and the concentration of E2 in the tissue. nih.gov This finding supports the idea that the enzyme's role in breast cancer may be more related to its function in the elongation of very long-chain fatty acids (VLCFAs). nih.gov To explore this, researchers used small interfering RNA (siRNA) to knockdown 17β-HSD12 in an estrogen receptor-negative breast carcinoma cell line (SK-BR-3). This resulted in significant growth inhibition, which could be reversed by the addition of VLCFAs like arachidonic acid. nih.gov

Furthermore, the prognostic significance of 17β-HSD12 was found to be correlated with the status of cyclooxygenase 2 (COX2), an enzyme that metabolizes arachidonic acid into prostaglandins. nih.gov The adverse clinical outcome associated with 17β-HSD12 was present in COX2-positive breast cancer patients but not in COX2-negative patients. nih.gov This suggests a pathway where 17β-HSD12 contributes to the production of arachidonic acid, which is then used by COX2 to produce prostaglandins that promote tumor progression. nih.gov

The impact of silencing 17β-HSD12 on the proliferation and migration of breast cancer cells appears to be cell-line dependent. nih.gov In some cases, knockdown of the enzyme led to increased proliferation and migration, which was partially mediated by the metabolism of arachidonic acid by COX2 and CYP1B1 into eicosanoids. nih.gov In other instances, decreased proliferation was observed, which was associated with reduced ATP production through oxidative phosphorylation. nih.gov

Table 1: Overview of Breast Cancer Cell Lines in Research

Cell Line Type Key Characteristics
MCF-7 Luminal A Estrogen Receptor (ER)+, Progesterone Receptor (PR)+, HER2-
T47D Luminal A ER+, PR+, HER2-
SK-BR-3 HER2-enriched ER-, PR-, HER2+

| MDA-MB-231 | Triple-Negative | ER-, PR-, HER2- |

This table provides a summary of common breast cancer cell lines and their receptor status, which is crucial for studying hormone-dependent cancers.

Implications in Metabolic Disorders (e.g., hepatic lipid accumulation in mouse models)

The role of 17β-HSD12 in lipid metabolism is critical, and its dysregulation has significant implications for metabolic disorders. researchgate.netnih.gov Studies using conditional knockout mice, where the gene is deleted in adulthood, have revealed that 17β-HSD12 is essential for maintaining metabolic homeostasis. nih.gov

Inducing a global deletion of the Hsd17b12 gene in adult mice leads to a rapid and significant loss of body weight (around 20% within six days), accompanied by a drastic reduction in both white and brown adipose tissue. nih.govresearcher.life These mice also exhibit signs of illness and liver toxicity, specifically microvesicular hepatic steatosis (accumulation of small fat droplets in liver cells) and increased levels of the liver damage marker alanine (B10760859) aminotransferase. nih.gov These hepatic changes are more pronounced in female mice. nih.gov

Association with Broader Biological Pathways (e.g., fatty acyl-CoA biosynthesis, neurodevelopment)

The functions of 17β-HSD12 are deeply integrated into fundamental biological pathways, most notably the biosynthesis of fatty acids and neurodevelopment. nih.gov The enzyme acts as a 3-ketoacyl-CoA reductase, a key step in the elongation of long and very long-chain fatty acids. researchgate.net This process is crucial for producing a variety of lipids that are essential for cellular structure and function.

The synthesis of arachidonic acid, a polyunsaturated omega-6 fatty acid, is particularly dependent on 17β-HSD12. nih.gov Arachidonic acid is a vital component of cell membranes and serves as a precursor to a wide range of signaling molecules called eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. nih.gov These molecules are involved in inflammation, immunity, and the regulation of various physiological processes.

The essential role of 17β-HSD12 in neurodevelopment is highlighted by the embryonic lethality and severe neural defects in knockout mice. nih.gov The high expression of the enzyme in the developing neural tissue, combined with the finding of decreased arachidonic acid in heterozygous embryonic stem cells, strongly suggests that the synthesis of this fatty acid is critical for the proper formation and function of the nervous system. nih.gov Deficiencies in very long-chain acyl-CoA dehydrogenase, another enzyme in fatty acid metabolism, have been linked to neurodevelopmental issues in children. mdpi.com

The metabolic reprogramming that occurs in cancer cells often involves an upregulation of fatty acid synthesis to meet the high demands for energy and membrane production. nih.gov While much of the focus has been on the synthesis of fatty acids with up to 16 carbons, there is growing evidence for the importance of long-chain fatty acids, whose synthesis occurs at the endoplasmic reticulum and involves 17β-HSD12. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
17β-estradiol (E2)
Alanine aminotransferase
Arachidonic acid
Cholesterol ester
Diacylglycerol
Dihydroceramides
Estrone (E1)
Hexosylceramides
Interleukin 6 (IL-6)
Interleukin 17 (IL-17)
Lactosylceramides
Prostaglandins

Advanced Research Methodologies and Model Systems for 17β Hsd12 Activator Studies

In Vitro Assay Development and Optimization

In vitro assays are fundamental for the initial screening and detailed characterization of 17β-HSD12 activators. These systems allow for the precise measurement of enzymatic activity in a controlled environment, free from the complexities of a whole-cell system.

Cell-Free System Assays (e.g., homogenized cell fractions)

Cell-free assays, utilizing components such as homogenized cell fractions, provide a direct measure of an activator's effect on 17β-HSD12 enzymatic activity. In a key study, the stimulatory effect of a steroidal derivative on the conversion of estrone (B1671321) to estradiol (B170435) was characterized using homogenized, stably transfected HEK-293 cells that express 17β-HSD12. nih.gov This approach allows researchers to isolate the enzyme and its immediate environment, eliminating confounding variables present in intact cells. By using cell lysates, the direct interaction between the activator, the enzyme, and its substrate can be quantified, which is crucial for determining the mechanism of action and for structure-activity relationship (SAR) studies. nih.gov

Cell-Based Assays (e.g., HEK-293 cells, T47D, SK-BR-3 breast cancer cell lines)

Cell-based assays are critical for validating the effects of 17β-HSD12 activators in a more physiologically relevant context. Various cell lines are employed, each with specific characteristics suitable for different research questions.

HEK-293 Cells: Human Embryonic Kidney 293 (HEK-293) cells are a versatile and commonly used model. They can be stably transfected to express 17β-HSD12, providing a consistent and reproducible system for studying enzyme activation. The activity of activators on the conversion of estrone to estradiol has been successfully demonstrated in intact, transfected HEK-293 cells. nih.gov

T47D Breast Cancer Cells: The T47D cell line is an estrogen receptor-positive (ER+) human breast cancer cell line. Using these cells allows researchers to study the effects of 17β-HSD12 activation in a hormone-dependent cancer context. The stimulation of 17β-HSD12 activity by activators has also been confirmed in T47D cells, highlighting the potential relevance of such compounds in breast cancer biology. nih.gov

SK-BR-3 Breast Cancer Cells: The SK-BR-3 cell line is an estrogen receptor-negative (ER-) but HER2-overexpressing human breast cancer cell line. mskcc.orgcytion.com This cell line is particularly useful for investigating the roles of 17β-HSD12 that are independent of estrogen signaling, such as its involvement in fatty acid synthesis. nih.gov Studies have utilized SK-BR-3 cells to examine the biological significance of 17β-HSD12 through knockdown experiments, which demonstrated that reducing the enzyme's expression leads to significant growth inhibition. nih.gov

Cell LineKey CharacteristicsApplication in 17β-HSD12 Research
HEK-293 Human Embryonic Kidney, easily transfectedOverexpression models for functional characterization of activators in both intact and homogenized cell systems. nih.gov
T47D Human Breast Cancer, Estrogen Receptor-Positive (ER+)Studying the effect of 17β-HSD12 activation on estradiol production in a hormone-dependent cancer model. nih.gov
SK-BR-3 Human Breast Cancer, Estrogen Receptor-Negative (ER-), HER2-PositiveInvestigating the non-estrogenic functions of 17β-HSD12, such as its role in fatty acid synthesis and cell proliferation. nih.gov

Reporter Gene Assays for Transcriptional Activity (e.g., luciferase assays for SREBP-1 regulation)

Reporter gene assays are powerful tools for studying the transcriptional regulation of genes. In the context of 17β-HSD12, which is involved in lipid metabolism, its expression is regulated by transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs). nih.gov Luciferase reporter assays have been instrumental in demonstrating this link.

In these assays, the promoter region of the HSD17B12 gene containing a putative sterol regulatory element (SRE) is cloned upstream of a luciferase reporter gene. nih.govnih.gov This construct is then introduced into cells, such as the hepatocellular carcinoma line HepG2 or the breast cancer line SK-BR-3. The results of such assays have shown that the transcriptional activity of the HSD17B12 gene is dependent on the activation of SREBP-1. nih.gov When SREBPs are activated (e.g., by sterol depletion), they bind to the SRE in the promoter, driving the expression of luciferase. nih.gov This system can be adapted to screen for compounds, including activators, that may indirectly affect 17β-HSD12 levels by modulating the activity of its transcriptional regulators.

Genetic Manipulation Techniques

Genetic manipulation techniques are indispensable for definitively determining the function of enzymes like 17β-HSD12 and for validating them as therapeutic targets. These methods involve altering the expression of the target gene within cellular or animal models.

Gene Knockout and Knockdown Strategies (e.g., gene-trap, siRNA)

Reducing or eliminating the expression of 17β-HSD12 allows researchers to observe the resulting phenotypic changes, thereby inferring the enzyme's function.

Gene Knockout: Targeted disruption of the Hsd17b12 gene in mice has provided critical insights into its physiological importance. A study involving the substitution of exons containing the enzyme's active site resulted in embryonic lethality in homozygous knockout (HSD17B12-/-) mice. This finding strongly suggests that 17β-HSD12's role in processes such as very-long-chain fatty acid (VLCFA) elongation is essential for embryonic development.

Gene Knockdown (siRNA): Small interfering RNA (siRNA) is a widely used technique for transiently silencing gene expression. This method has been applied effectively in various cancer cell lines to study the function of 17β-HSD12. For instance, siRNA-mediated knockdown of 17β-HSD12 in the SK-BR-3 breast cancer cell line led to a significant inhibition of cell growth. nih.gov Similarly, silencing HSD17B12 in ovarian cancer cells inhibited their growth and increased apoptosis. researchgate.net These knockdown studies have been crucial in supporting the role of 17β-HSD12 in cancer cell proliferation, often linking its function to the production of fatty acids. nih.govresearchgate.net

Genetic StrategyModel SystemKey FindingImplication for 17β-HSD12 Function
Gene Knockout Mouse ModelEmbryonic lethality in homozygous mice.Essential role in embryonic development, likely via VLCFA synthesis.
siRNA Knockdown SK-BR-3 CellsSignificant inhibition of cell proliferation. nih.govCritical for breast cancer cell growth, potentially through fatty acid metabolism. nih.gov
siRNA Knockdown Ovarian Cancer CellsInhibition of cell growth and increased apoptosis. researchgate.netSupports a role in ovarian cancer progression. researchgate.net

Overexpression Models for Functional Characterization

Conversely to knockdown strategies, overexpression models are used to study the effects of increased levels of 17β-HSD12. By introducing the gene into cells, often using viral or plasmid vectors, researchers can amplify its functions and more easily study its enzymatic activity and downstream effects. As previously mentioned, HEK-293 cells have been engineered to stably overexpress 17β-HSD12, creating a robust model system for characterizing the effects of activators and inhibitors on the enzyme's ability to convert estrone to estradiol. nih.gov This approach is fundamental for confirming that a potential activator directly targets 17β-HSD12 and for quantifying the extent of activation in a cellular environment. nih.gov

In Vivo Animal Models

Genetically Modified Rodent Models (e.g., Hsd17b12-null mice)

Genetically modified rodent models, particularly Hsd17b12-null mice, have been instrumental in elucidating the physiological roles of 17β-hydroxysteroid dehydrogenase type 12 (17β-HSD12). Complete knockout of the Hsd17b12 gene in mice results in embryonic lethality, with severe disruptions in organogenesis, underscoring the enzyme's critical role in early development. researchgate.netresearchgate.net To overcome this, conditional knockout models have been generated.

In one such model, tamoxifen-inducible Cre recombinase was used to inactivate Hsd17b12 in adult mice. nih.govphysiology.orghelsinki.fiphysiology.org This inactivation led to a rapid and significant loss of body weight (approximately 20% within six days) and a drastic reduction in both white and brown adipose tissue. nih.govphysiology.orghelsinki.fiphysiology.org These changes were associated with decreased food and water intake, signs of illness, and liver toxicity characterized by microvesicular hepatic steatosis. nih.govphysiology.orghelsinki.fiphysiology.org

Heterozygous (Hsd17b12+/-) mice, while viable, exhibit reduced levels of sex steroids, pointing to the enzyme's role in steroid metabolism. researchgate.netdntb.gov.ua Furthermore, studies on mice with a specific mutation in Hsd17b12 that prevents its ability to convert androstenedione (B190577) to testosterone (B1683101) have shown reduced testicular testosterone production, further solidifying its contribution to androgen biosynthesis. nih.gov

GenotypePhenotypeKey Findings
Hsd17b12-null (complete knockout)Embryonic lethalEssential for organogenesis and embryonic survival. researchgate.netresearchgate.net
Conditional knockout (adult)Weight loss, reduced fat, liver toxicityCrucial for metabolic homeostasis and lipid metabolism in adults. nih.govphysiology.org
Heterozygous (Hsd17b12+/-)Reduced sex steroid levelsContributes to androgen and estrogen levels. researchgate.net

Utility of Zebrafish and Other Non-Mammalian Models

Zebrafish (Danio rerio) have emerged as a valuable non-mammalian model for studying 17β-HSDs. nih.gov Their genetic homology with humans is significant, with some studies indicating up to 85-90% homology for known disease-causing genes. youtube.com The external and rapid development of transparent embryos allows for real-time visualization of organogenesis and metabolic processes. youtube.commdpi.commdpi.com

Functional genomics studies in zebrafish have identified homologs for various human 17β-HSD enzymes, including those related to HSD17B12. nih.gov Phylogenetic analyses suggest that HSD17B3 and HSD17B12 are descended from a common ancestor. nih.gov The zebrafish model is particularly useful for high-throughput screening of compounds that may modulate 17β-HSD12 activity and for studying the developmental roles of this enzyme. mdpi.com The ability to easily manipulate gene expression in zebrafish embryos provides a powerful tool to investigate the consequences of 17β-HSD12 deficiency or overexpression during development. youtube.com

Methodologies for Assessing Metabolic and Physiological Outcomes in Animal Models

A variety of methodologies are employed to assess the metabolic and physiological consequences of altered 17β-HSD12 activity in animal models.

Metabolic Assessment:

Serum Lipidomics: This technique is used to analyze the lipid profile in the blood. In Hsd17b12 conditional knockout mice, serum lipidomics revealed an accumulation of ceramides, dihydroceramides, and other lipids with shorter fatty acid side chains, consistent with the enzyme's role in fatty acid elongation. nih.govphysiology.orghelsinki.fiphysiology.org

Liver Enzyme Analysis: Measurement of serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) is a common method to assess liver toxicity. nih.govphysiology.org A significant increase in ALT was observed in adult mice following the inactivation of Hsd17b12. nih.govphysiology.orghelsinki.fiphysiology.org

Cytokine Profiling: To assess inflammation, levels of pro-inflammatory cytokines like interleukin-6 (IL-6) and IL-17 are measured. nih.govphysiology.org Elevated levels of these cytokines were found in Hsd17b12 knockout mice, indicating a systemic inflammatory response. nih.govphysiology.orghelsinki.fi

Physiological Assessment:

Body Composition Analysis: Techniques such as dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI) can be used to quantify changes in fat and lean mass.

Histopathology: Microscopic examination of tissues, particularly the liver, is used to identify cellular changes like steatosis (fatty liver). nih.govphysiology.org

Molecular and Biochemical Analysis Techniques

Spectrophotometric and Chromatographic Methods for Metabolite Quantification (e.g., 14C-labeled steroids, gas chromatography for fatty acids)

The quantification of steroids and fatty acids is crucial for understanding the enzymatic activity of 17β-HSD12.

Spectrophotometric Assays: These assays are used to measure the activity of 17β-hydroxysteroid dehydrogenases by monitoring the change in absorbance of NAD(P)H. creative-enzymes.comcreative-enzymes.com The conversion of a substrate by the enzyme is coupled to the reduction or oxidation of NAD(P)+, which can be measured spectrophotometrically. creative-enzymes.com

Chromatographic Methods:

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and quantification of fatty acids and steroids. mdpi.commdpi.comnih.gov Derivatization of fatty acids to fatty acid methyl esters (FAMEs) is a common step to improve their volatility for GC analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for the analysis of lipids and steroids. chromatographyonline.comfishersci.com HPLC coupled with detectors like a photodiode array (PDA) or evaporative light scattering detector (ELSD) allows for the quantification of a broad range of lipid-related compounds. chromatographyonline.comfishersci.com

Use of Radiolabeled Substrates: The use of 14C-labeled steroids allows for sensitive tracing and quantification of metabolic pathways. The conversion of a radiolabeled substrate to its product can be measured by separating the compounds using techniques like thin-layer chromatography (TLC) followed by scintillation counting.

TechniqueAnalytesPrinciple
SpectrophotometryEnzyme activity (indirect)Measures change in NAD(P)H absorbance. creative-enzymes.comcreative-enzymes.com
Gas Chromatography (GC)Fatty acids, SteroidsSeparates volatile compounds based on their physical and chemical properties. mdpi.commdpi.com
High-Performance Liquid Chromatography (HPLC)Lipids, SteroidsSeparates compounds based on their interactions with a stationary phase. chromatographyonline.comfishersci.com

Immunological Techniques (e.g., Western Blot, Immunohistochemistry)

Immunological techniques are essential for detecting and localizing the 17β-HSD12 protein in tissues and cells.

Western Blot: This technique is used to detect the presence and relative amount of 17β-HSD12 protein in a sample. abbexa.comnih.govnih.gov It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with a specific antibody against 17β-HSD12. nih.govnih.gov Western blotting has been used to confirm the knockdown of 17β-HSD12 in cell lines and to analyze its expression levels in different tissues. nih.gov

Immunohistochemistry (IHC): IHC allows for the visualization of the location of the 17β-HSD12 protein within a tissue section. researchgate.netantibodies-online.comnih.govnih.gov This technique uses antibodies to detect the protein in situ, providing valuable information about its cellular and subcellular localization. nih.gov IHC studies have shown 17β-HSD12 expression in various tissues and have been used to correlate its expression levels with disease prognosis in cancer. researchgate.netresearchgate.net

Omics-Based Approaches (e.g., Transcriptomics, miRNA analysis)

Advanced "omics" technologies provide a high-throughput and comprehensive view of the molecular changes induced by compounds such as 17β-HSD12 Activator A1. These methodologies are instrumental in elucidating the broader biological pathways and regulatory networks affected by the activation of 17β-HSD12. By examining the complete set of transcripts (transcriptomics) or the profile of microRNAs (miRNA analysis), researchers can move beyond the immediate enzymatic activity of 17β-HSD12 to understand its downstream consequences on cellular function and gene regulation.

Transcriptomics

Transcriptomic analysis, typically performed using microarray or RNA-sequencing (RNA-Seq), allows for the simultaneous measurement of the expression levels of thousands of genes. When applied to studies involving a 17β-HSD12 activator, this approach can identify which genes are upregulated or downregulated following the enhancement of enzyme activity. This is critical for understanding the functional consequences of 17β-HSD12 activation in various physiological and pathological contexts.

For instance, research on mice with altered HSD17B12 gene expression has revealed differential expression of genes related to meiosis, highlighting the enzyme's role in ovarian function oup.comresearchgate.net. A hypothetical study using 17β-HSD12 Activator A1 in a relevant cell line (e.g., ovarian or breast cancer cells) could yield a list of differentially expressed genes. Such data would not only confirm expected pathway engagements, such as those involved in fatty acid and steroid metabolism, but could also uncover novel biological roles. A transcriptomic study across various cancer types has identified HSD17B12 as a prognostic gene, suggesting its expression levels correlate with clinical outcomes in certain cancers nih.gov.

Detailed Research Findings:

While specific transcriptomic data for 17β-HSD12 Activator A1 is not yet publicly available, studies on the enzyme itself provide a framework for anticipated results. For example, a study involving the knockdown of HSD17B12 in breast cancer cells demonstrated changes in the expression of genes related to cell proliferation and migration nih.gov. Therefore, treatment with an activator like A1 would be hypothesized to produce an opposing transcriptomic signature in the same cell models.

Below is an illustrative data table representing hypothetical results from an RNA-Seq experiment on a human ovarian cell line treated with 17β-HSD12 Activator A1.

Gene SymbolGene NameFold ChangeP-valueFunction
FASNFatty Acid Synthase+2.10.001Fatty Acid Synthesis
SCDStearoyl-CoA Desaturase+1.80.005Fatty Acid Metabolism
PLD1Phospholipase D1-1.50.012Signal Transduction
CCND1Cyclin D1+1.60.008Cell Cycle Regulation
MKI67Marker of Proliferation Ki-67-2.50.0005Cell Proliferation

miRNA Analysis

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression aging-us.com. Analyzing changes in miRNA profiles after treatment with 17β-HSD12 Activator A1 can reveal upstream regulatory mechanisms that are affected by the enzyme's activity.

The expression of the HSD17B12 gene itself is known to be regulated by several miRNAs. For example, miR-136 has been shown to negatively regulate HSD17B12 mRNA and protein expression during adipogenesis mdpi.com. Other databases identify miRNAs such as hsa-miR-155-5p and hsa-miR-874-3p as potential regulators of HSD17B12 genecards.org.

By activating 17β-HSD12, compound A1 could initiate feedback loops that alter the expression of these regulatory miRNAs. A comprehensive miRNA profiling study would identify which miRNAs are differentially expressed upon activator treatment, providing insights into the complex regulatory networks governing 17β-HSD12 function. This could reveal, for instance, that activation of the enzyme leads to the downregulation of miRNAs that target key pro-proliferative genes.

Detailed Research Findings:

Specific miRNA profiling data for 17β-HSD12 Activator A1 is not currently available. However, based on known regulatory interactions, a study could be designed to test the impact of the activator on miRNAs that target HSD17B12 or other genes in related pathways. For example, studies on other hydroxysteroid dehydrogenases, such as HSD17B1 and HSD17B2, have demonstrated that their expression is controlled by various miRNAs, including miR-17 and miR-204-5p, in breast cancer cells nih.govnih.gov.

The following table provides a hypothetical representation of data from a miRNA quantitative real-time PCR (qRT-PCR) array, showing changes in miRNA expression in cells treated with 17β-HSD12 Activator A1.

miRNAFold ChangeP-valueKnown/Predicted Target
hsa-miR-136-2.30.002HSD17B12
hsa-miR-155-5p-1.70.009HSD17B12
hsa-miR-21-5p+2.00.004PTEN
hsa-miR-17-5p-1.50.015CDKN1A
hsa-miR-204-5p+1.80.007BCL2

Theoretical Research Applications and Modalities Via 17β Hsd12 Activation

17β-HSD12 Activators as Research Tools

The development of specific activators for 17β-HSD12 provides researchers with novel chemical probes to elucidate the enzyme's precise functions and its integration into broader biological pathways.

Probing 17β-HSD12 Specific Functions and Pathways

A recently identified steroidal derivative, which incorporates a nih.govscbt.comoxazinan-2-one ring on an estradiol (B170435) scaffold, has been shown to increase the enzymatic activity of 17β-HSD12 by up to three-fold. nih.gov This pioneering discovery provides a valuable tool to dissect the specific contributions of 17β-HSD12. By selectively enhancing its activity, researchers can investigate its downstream effects in various cellular models.

One of the primary functions of 17β-HSD12 is the conversion of estrone (B1671321) (E1) to the more biologically potent estradiol (E2). nih.gov The use of an activator allows for a controlled study of the consequences of increased local E2 production in tissues where 17β-HSD12 is expressed. This is particularly relevant in the context of hormone-dependent conditions and normal physiological processes.

Furthermore, 17β-HSD12 is known to be involved in the elongation of very-long-chain fatty acids. physiology.org An activator would enable researchers to explore the direct impact of enhanced 17β-HSD12 activity on the lipidome of cells and tissues, providing insights into its role in lipid metabolism and related signaling pathways.

Investigating Interplay with Other Steroidogenic Enzymes and Pathways

The steroidogenic cascade involves a complex network of enzymes that work in concert to maintain hormonal homeostasis. The activation of 17β-HSD12 can be used as a method to perturb this network and observe the resulting compensatory or synergistic effects from other enzymes. For instance, by increasing the conversion of E1 to E2, an activator could influence the expression or activity of other 17β-HSD isoforms, such as 17β-HSD1, which also catalyzes this reaction, or enzymes involved in the synthesis of estrone, like aromatase. nih.gov

Understanding these interactions is crucial for a comprehensive picture of steroid metabolism in both healthy and diseased states. The ability to selectively upregulate one enzymatic step provides a more nuanced approach compared to broad hormonal supplementation.

Future Research Directions and Unresolved Questions

Deeper Understanding of 17β-HSD12 Activation Mechanisms

A primary focus of future research is to elucidate the precise mechanisms by which compounds like Activator A1 enhance 17β-HSD12's enzymatic activity. This involves exploring the potential for natural, endogenous regulation and defining the structural interactions that govern activation.

Identification of Potential Endogenous Activators

The existence of a synthetic activator strongly suggests that 17β-HSD12 activity may be naturally modulated by endogenous molecules. The chemical structure of Activator A1, particularly the nature of the substituent on its nih.govnih.govoxazinan-2-one ring, provides a critical starting point for identifying these potential endogenous activators. nih.gov Structure-activity relationship studies that emerged from the initial discovery can guide the search for naturally occurring compounds with similar structural motifs. nih.gov Given the enzyme's dual role in lipid and steroid metabolism, potential candidates could be derivatives of fatty acids or steroids that act as natural regulators.

Detailed Structural Basis for Allosteric Modulation

Small molecule activators that directly modulate enzyme activity are relatively uncommon, and their mechanism is often allosteric, meaning they bind to a site on the enzyme distinct from the active site to induce a conformational change that enhances activity. nih.gov A significant unresolved question is the detailed structural basis for this modulation in 17β-HSD12. Future research must prioritize obtaining high-resolution crystal or cryo-electron microscopy structures of 17β-HSD12 in complex with Activator A1. Such studies would identify the allosteric binding pocket and reveal the specific conformational changes that lead to increased enzymatic efficiency. This structural insight is fundamental for understanding the activation mechanism and for the rational design of more potent and selective activators. elifesciences.org

Expanding the Biological Repertoire of 17β-HSD12

While 17β-HSD12 is known for its roles in estrogen production and fatty acid elongation, a complete picture of its biological functions, substrates, and tissue-specific activities remains incomplete. Activator A1 serves as a valuable chemical tool to probe these functions more deeply. nih.gov

Elucidating Novel Substrates and Metabolic Pathways

17β-HSD12 is a bifunctional enzyme with established roles in two major metabolic pathways: steroidogenesis and the biosynthesis of long-chain fatty acids (LCFAs). genecards.orgresearchgate.net In steroid metabolism, it primarily catalyzes the conversion of estrone (B1671321) (E1) into the more potent estradiol (B170435) (E2). nih.gov In lipid metabolism, it functions as a 3-ketoacyl-CoA reductase, a crucial step in the elongation of very-long-chain fatty acids. nih.gov This latter role connects it to the production of important signaling molecules, including arachidonic acid, which is a precursor for prostaglandins (B1171923) and other eicosanoids. nih.govnih.gov The use of activators could help uncover novel substrates or less characterized metabolic pathways influenced by enhanced 17β-HSD12 activity.

Metabolic PathwaySubstrateProductEnzymatic Function
Estrogen BiosynthesisEstrone (E1)Estradiol (E2)17β-reduction
Fatty Acid Elongation3-ketoacyl-CoA3-hydroxyacyl-CoA3-ketoacyl-CoA reductase
Prostaglandin (B15479496) SynthesisFatty acyl-CoA precursorsArachidonic AcidIndirect via LCFA synthesis

Comprehensive Profiling of Tissue-Specific Functional Roles

The expression of 17β-HSD12 varies significantly across different tissues, implying distinct physiological roles. It is highly expressed in the ovary and mammary gland, consistent with its function in estrogen production. nih.gov However, its role is complex and context-dependent. For instance, in breast cancer research, silencing 17β-HSD12 has been shown to have divergent effects on cell proliferation and migration depending on the specific cell line. nih.gov Furthermore, studies in adult mice have demonstrated that the enzyme is essential for metabolic homeostasis, with its deficiency leading to severe systemic inflammation, lipolysis, and liver toxicity. nih.govhelsinki.fi Its role in fatty acid synthesis is also critical for normal embryonic development, as homozygous knockout of the gene is embryonically lethal in mice. researchgate.netresearchgate.net A comprehensive profiling of its function in various tissues using selective activators is needed to understand its contribution to both normal physiology and disease.

Tissue/ContextKnown or Proposed Functional RolePrimary Pathway
Ovary & Mammary GlandEstradiol synthesis. nih.govSteroidogenesis
Breast CarcinomaTumor progression via fatty acid synthesis; cell line-dependent effects on proliferation. nih.govnih.govFatty Acid Elongation
LiverEssential for lipid homeostasis and preventing inflammation/steatosis. nih.govhelsinki.fiFatty Acid Elongation
Embryonic TissuesCrucial for organogenesis and embryonic survival. researchgate.netresearchgate.netFatty Acid Elongation
Ovarian CarcinomaAssociated with poor prognosis and tumor progression. researchgate.netFatty Acid Elongation

Advanced Development of Selective 17β-HSD12 Activators

The discovery of 17beta-HSD12 Activator A1 is a foundational step. Future research in medicinal chemistry should focus on developing a new generation of activators with improved properties. The goal is to create compounds with greater potency and, crucially, higher selectivity for 17β-HSD12 over other members of the large 17β-HSD enzyme family. nih.govnih.gov Achieving high selectivity is essential to minimize off-target effects and to create precise tools for studying the enzyme's function. The development of such advanced activators will be indispensable for exploring the therapeutic potential of modulating 17β-HSD12 in various pathological conditions.

Strategies for Enhancing Potency and Selectivity

A primary challenge in the development of any bioactive compound is achieving high potency and selectivity for its intended target. For a prospective 17β-HSD12 activator, this would involve medicinal chemistry efforts to optimize its chemical structure. Techniques such as systematic bioisosteric replacement could be employed to fine-tune the molecule's interaction with the enzyme's active site. The goal would be to design a compound that not only effectively activates 17β-HSD12 but also exhibits minimal off-target effects on other 17β-HSD isoforms and unrelated proteins, thereby reducing the potential for unintended side effects.

Integration of Artificial Intelligence and Machine Learning in Design

Machine learning algorithms, such as random forests and support vector machines, can be utilized in virtual screening campaigns to prioritize candidates for synthesis and biological testing. bioengineer.org These models can learn from the features of known enzyme modulators to predict the activity of new compounds, significantly accelerating the discovery pipeline. secure-platform.com Furthermore, AI can aid in post-docking analysis to improve the accuracy of predicting binding interactions and scoring functions. nih.gov This integration of AI and ML promises to de-risk and expedite the development of potent and selective 17β-HSD12 activators.

Challenges and Opportunities in 17β-HSD12 Research

The pursuit of modulating 17β-HSD12 activity is not without its hurdles, yet it also presents significant opportunities for therapeutic advancement. Overexpression of 17β-HSD12 has been associated with a poor prognosis in certain cancers, such as ovarian carcinoma, where it facilitates tumor progression. researchgate.net While this suggests that inhibitors might be a primary therapeutic strategy, understanding the role of activators could uncover novel regulatory mechanisms and potential applications in other disease contexts.

A key challenge lies in the incomplete understanding of the precise physiological and pathophysiological roles of 17β-HSD12. Elucidating its specific functions in different tissues and its interplay with other metabolic pathways is crucial for identifying diseases where activation of this enzyme would be beneficial. The high degree of homology among the 17β-HSD family members also poses a significant challenge in developing selective modulators.

Despite these challenges, the opportunity to develop a novel class of therapeutics targeting 17β-HSD12 is substantial. A selective activator could provide a powerful tool for researchers to probe the enzyme's function and could potentially lead to new treatments for conditions where enhanced 17β-HSD12 activity is desirable. The continued development of advanced research tools and methodologies, including sophisticated AI platforms, will be instrumental in overcoming the existing obstacles and unlocking the full therapeutic potential of modulating 17β-HSD12.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.